molecular formula C15H25NO B12997084 N-(2-Methoxy-3,4-dimethylbenzyl)-2-methylbutan-2-amine

N-(2-Methoxy-3,4-dimethylbenzyl)-2-methylbutan-2-amine

Cat. No.: B12997084
M. Wt: 235.36 g/mol
InChI Key: IWJAXIZBPSPCSB-UHFFFAOYSA-N
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Description

N-(2-Methoxy-3,4-dimethylbenzyl)-2-methylbutan-2-amine is a secondary amine characterized by a substituted benzyl group attached to a branched aliphatic amine. The benzyl moiety contains methoxy and methyl substituents at positions 2, 3, and 4, which influence its electronic and steric properties.

Properties

Molecular Formula

C15H25NO

Molecular Weight

235.36 g/mol

IUPAC Name

N-[(2-methoxy-3,4-dimethylphenyl)methyl]-2-methylbutan-2-amine

InChI

InChI=1S/C15H25NO/c1-7-15(4,5)16-10-13-9-8-11(2)12(3)14(13)17-6/h8-9,16H,7,10H2,1-6H3

InChI Key

IWJAXIZBPSPCSB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NCC1=C(C(=C(C=C1)C)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-3,4-dimethylbenzyl)-2-methylbutan-2-amine typically involves the reaction of 2-methoxy-3,4-dimethylbenzyl chloride with 2-methylbutan-2-amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-3,4-dimethylbenzyl)-2-methylbutan-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The compound can be reduced to remove the methoxy group, resulting in a demethylated product.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of demethylated products.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

N-(2-Methoxy-3,4-dimethylbenzyl)-2-methylbutan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-3,4-dimethylbenzyl)-2-methylbutan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy and methyl groups on the benzyl ring may enhance its binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Ring

N-(3,4-Dimethylbenzyl)-2-methylbutan-2-amine
  • Structure : Lacks the 2-methoxy group present in the target compound.
N-(4-Bromo-3-methylbenzyl)-2-methylbutan-2-amine
  • Structure : Features a bromo substituent at position 4 instead of a methyl group.
  • Impact : The electron-withdrawing bromo group may decrease metabolic stability compared to methyl or methoxy substituents. Brominated analogs are often explored in medicinal chemistry for enhanced binding affinity .
N-[(2,4-Dichlorophenyl)methyl]-2-methylbutan-2-amine
  • Structure : Contains two chlorine atoms on the benzyl ring.

Amine Backbone Variations

MBDB (N-Methyl-1-(1,3-benzodioxol-5-yl)-N-methylbutan-2-amine)
  • Structure : A methylenedioxy (benzodioxol) ring replaces the methoxy and methyl groups.
  • Biological Activity: MBDB is a serotonin-norepinephrine-dopamine releasing agent (SNDRA) with psychoactive effects, suggesting that substituents on the aromatic ring critically modulate neurochemical activity. The methoxy group in the target compound may reduce potency compared to MBDB’s benzodioxol group .
N-(4-Chlorobenzyl)butan-2-amine
  • Structure : A simpler secondary amine with a single chloro substituent.
  • Reactivity : The chloro group may direct electrophilic attacks to specific ring positions, contrasting with the methoxy group’s ortho/para-directing effects .

Functional Group Comparisons

2-Methoxy-N-[(S)-3-methylbutan-2-yl]benzamide
  • Structure : An amide derivative with a methoxy group.
  • Key Difference : The amide group introduces hydrogen-bonding capability, increasing solubility but reducing membrane permeability compared to amines. Such compounds are often explored as prodrugs .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents Molecular Weight Biological Activity Key References
N-(2-Methoxy-3,4-dimethylbenzyl)-2-methylbutan-2-amine 2-OMe, 3-Me, 4-Me Not Reported Hypothesized CNS activity Synthesized based on
N-(3,4-Dimethylbenzyl)-2-methylbutan-2-amine 3-Me, 4-Me ~205 g/mol Pharmaceutical intermediate
MBDB 1,3-Benzodioxol 207 g/mol SNDRA (psychoactive)
N-(4-Bromo-3-methylbenzyl)-2-methylbutan-2-amine 4-Br, 3-Me 270.21 g/mol Medicinal chemistry candidate
N-[(2,4-Dichlorophenyl)methyl]-2-methylbutan-2-amine 2-Cl, 4-Cl 242.18 g/mol Potential hepatotoxicity

Research Findings and Implications

  • Synthetic Routes : Analogous compounds (e.g., ) are synthesized via nucleophilic substitution or condensation reactions. The target compound likely follows similar pathways, with methoxy groups introduced via alkylation or protection/deprotection strategies.
  • Biological Activity : Methoxy and methyl groups may enhance metabolic stability compared to halogenated analogs but could reduce receptor affinity compared to benzodioxol-containing compounds like MBDB .
  • Physicochemical Properties : The methoxy group increases solubility in polar solvents, while methyl groups enhance lipophilicity—a balance critical for bioavailability.

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